N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide
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Overview
Description
N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a cyclopentyl group, an ethoxyphenyl group, and a dioxopyrazinyl moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by their coupling under specific conditions. Common reagents used in the synthesis include cyclopentanone, ethoxybenzene, and pyrazine derivatives. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors, ensuring high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of specific functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(4-ethoxyphenyl)quinoline-4-carboxamide
- N-cyclopentyl-2-(4-ethoxyphenyl)acetamide
- N-cyclopentyl-2-[(4-ethoxyphenyl)amino]acetamide
Uniqueness
Compared to similar compounds, N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide stands out due to its unique dioxopyrazinyl moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications.
Properties
Molecular Formula |
C19H23N3O4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
InChI |
InChI=1S/C19H23N3O4/c1-2-26-16-9-7-15(8-10-16)22-12-11-21(18(24)19(22)25)13-17(23)20-14-5-3-4-6-14/h7-12,14H,2-6,13H2,1H3,(H,20,23) |
InChI Key |
ZNHROGKBECYISV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3CCCC3 |
Origin of Product |
United States |
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